4-[benzyl(methyl)sulfamoyl]-N-(6-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide
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Description
Molecular Structure Analysis
The E/Z system could be used to describe the geometry of the double bond in the benzothiazole group . This system analyzes the two substituents attached to each carbon in the double bond and assigns each either a high or low priority .Chemical Reactions Analysis
Reactions at the benzylic position are very important for synthesis problems . This compound could undergo various reactions such as free radical bromination, nucleophilic substitution, and oxidation .Scientific Research Applications
Inhibition of Human Carbonic Anhydrases
Distinto et al. (2019) designed a library of sulphonamides, including structures similar to the specified compound, to evaluate their inhibitory potency and selectivity towards human carbonic anhydrase isoforms I, II, IX, and XII. Most new compounds showed preferential inhibition of isoforms II and XII, indicating their potential application in designing inhibitors for these enzymes with therapeutic implications in conditions like glaucoma and certain cancers (Distinto et al., 2019).
Anticancer Activities
Yılmaz et al. (2015) synthesized indapamide derivatives, including structures similar to the specified compound, demonstrating proapoptotic activity against melanoma cell lines. Specifically, one compound exhibited significant growth inhibition, suggesting potential applications in developing anticancer agents (Yılmaz et al., 2015).
Synthesis and Characterisation for Cytotoxic Evaluation
Govindaraj et al. (2021) synthesized Schiff bases with sulphonamide functional groups, aiming to evaluate their cytotoxic activity against human breast cancer cell lines. The synthesized compounds showed promising cytotoxic activities, indicating their potential as chemotherapeutic agents (Govindaraj et al., 2021).
Photochemical Decomposition Studies
Zhou and Moore (1994) investigated the photochemical decomposition of sulfamethoxazole, a compound with a sulfonamide group similar to the specified compound. Their study provides insights into the photolability and potential environmental impact of such compounds (Zhou & Moore, 1994).
Novel Conjugates as Carbonic Anhydrase Inhibitors
Ulus et al. (2016) developed acridine-acetazolamide conjugates, examining their inhibition effects on human carbonic anhydrase isoforms. Their findings contribute to understanding the structure-activity relationships in the development of new inhibitors for therapeutic applications (Ulus et al., 2016).
properties
IUPAC Name |
4-[benzyl(methyl)sulfamoyl]-N-(6-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O4S2/c1-4-32-20-12-15-22-23(16-20)33-25(28(22)3)26-24(29)19-10-13-21(14-11-19)34(30,31)27(2)17-18-8-6-5-7-9-18/h5-16H,4,17H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQVZQDCQFXBNAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)CC4=CC=CC=C4)S2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[benzyl(methyl)sulfamoyl]-N-(6-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide |
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